Methyl 2-chloro-5-[({[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetyl)amino]benzoate
Overview
Description
Methyl 5-[({[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)amino]-2-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, triazine, morpholine, and benzoate groups
Preparation Methods
The synthesis of Methyl 2-chloro-5-[({[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the anilino and morpholinyl groups: These groups can be introduced via nucleophilic substitution reactions.
Coupling with the benzoate moiety: This step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
Methyl 5-[({[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)amino]-2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro or carbonyl groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-[({[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)amino]-2-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly in the development of anticancer or antimicrobial agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique functional groups.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-[({[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetyl)amino]benzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine and morpholine moieties could play a crucial role in these interactions, potentially inhibiting or activating specific biological pathways.
Comparison with Similar Compounds
Methyl 5-[({[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)amino]-2-chlorobenzoate can be compared with other compounds that feature similar functional groups:
2-furancarboxylic acid [3-[[[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl] ester: This compound also contains a triazine ring and morpholine group, but differs in the presence of a furan ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the anilino group but lacks the triazine and morpholine moieties.
The uniqueness of Methyl 2-chloro-5-[({[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetyl)amino]benzoate lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-[[2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]-2-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O4S/c1-33-20(32)17-13-16(7-8-18(17)24)25-19(31)14-35-23-28-21(26-15-5-3-2-4-6-15)27-22(29-23)30-9-11-34-12-10-30/h2-8,13H,9-12,14H2,1H3,(H,25,31)(H,26,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWRUHXUQWUPBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)CSC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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